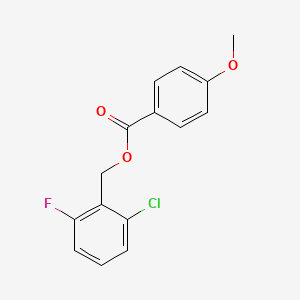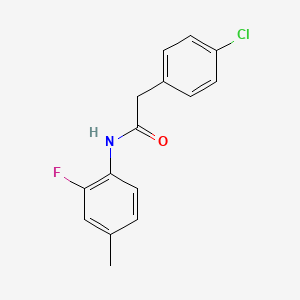![molecular formula C13H19BrN2O2 B5886538 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)
2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol, also known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPIP is a member of the phenolic family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. Moreover, this compound has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. This compound has also been shown to inhibit the production of reactive oxygen species, which are implicated in the development of various diseases. Moreover, this compound has been shown to increase the expression of antioxidant enzymes, which are involved in the protection against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. Moreover, this compound has been extensively studied for its potential therapeutic applications, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its bioavailability. Moreover, this compound has some toxicity in high doses, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Furthermore, the therapeutic potential of this compound in various diseases needs to be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol involves the reaction of 2-bromo-6-methoxyphenol with 4-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the piperazine ring, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress-induced cell death, making it a potential candidate for Parkinson's disease therapy.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-15-3-5-16(6-4-15)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLDECNVHQIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)



![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)
![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)
![6-{[(3S)-3-amino-1-pyrrolidinyl]methyl}-1H,3H-benzo[de]isochromen-1-one dihydrochloride](/img/structure/B5886519.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)


![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)